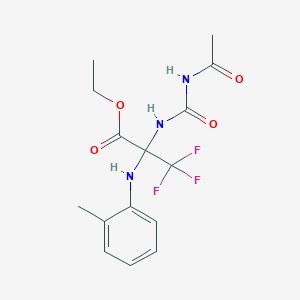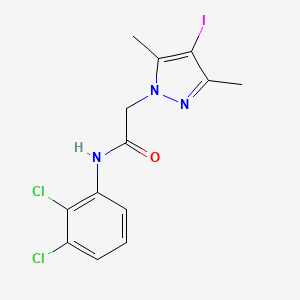
Ethyl 2-(3-acetylureido)-3,3,3-trifluoro-2-(O-toluidino)propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 2-[(ACETYLCARBAMOYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-METHYLPHENYL)AMINO]PROPANOATE is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(ACETYLCARBAMOYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-METHYLPHENYL)AMINO]PROPANOATE typically involves the reaction of ethyl cyanoacetate with substituted aryl or heteryl amines under specific conditions. One common method includes stirring the reactants without solvent at room temperature or using a steam bath . Another method involves the fusion of aryl amines with ethyl cyanoacetate under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.
化学反応の分析
Types of Reactions
ETHYL 2-[(ACETYLCARBAMOYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-METHYLPHENYL)AMINO]PROPANOATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
ETHYL 2-[(ACETYLCARBAMOYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-METHYLPHENYL)AMINO]PROPANOATE has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of ETHYL 2-[(ACETYLCARBAMOYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-METHYLPHENYL)AMINO]PROPANOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, making it effective in modulating biological activities . The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity smell, used in flavoring agents.
Ethyl benzoate: An ester with a benzene ring, used in perfumes and as a solvent.
Uniqueness
ETHYL 2-[(ACETYLCARBAMOYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-METHYLPHENYL)AMINO]PROPANOATE is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in drug development and other advanced scientific research applications.
特性
分子式 |
C15H18F3N3O4 |
|---|---|
分子量 |
361.32 g/mol |
IUPAC名 |
ethyl 2-(acetylcarbamoylamino)-3,3,3-trifluoro-2-(2-methylanilino)propanoate |
InChI |
InChI=1S/C15H18F3N3O4/c1-4-25-12(23)14(15(16,17)18,21-13(24)19-10(3)22)20-11-8-6-5-7-9(11)2/h5-8,20H,4H2,1-3H3,(H2,19,21,22,24) |
InChIキー |
VTOJSCXOEWKIKU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=CC=C1C)NC(=O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(4-bromophenyl)-1,3,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11486832.png)
![2-(4-Bromophenyl)-4-[(4-chlorophenoxy)methyl]-1,3-dioxolane](/img/structure/B11486838.png)
![3-(5-bromofuran-2-yl)-N-[(2-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486840.png)
![methyl 3-{[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]amino}-1H-indole-2-carboxylate](/img/structure/B11486843.png)
![2-[(naphthalen-2-yloxy)methyl]-1-undecyl-1H-benzimidazole](/img/structure/B11486845.png)
![4-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1-methyl-2-phenyl-1,5-dihydropyrrolo[3,4-c]pyrazol-3(2H)-one](/img/structure/B11486847.png)
![N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11486852.png)
![(3Z)-3-[(2,4-dimethoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11486855.png)
![2-methoxyethyl 5-hydroxy-1-(4-methoxybenzyl)-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11486866.png)
![methyl 3-amino-5-(3-chloro-4-methoxyphenyl)-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11486868.png)
![N-(2-methoxy-4-{[(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B11486869.png)

![1,6-bis(furan-2-ylmethyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11486888.png)
